molecular formula C5H2ClIN4 B11840493 5-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridazine

5-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridazine

Cat. No.: B11840493
M. Wt: 280.45 g/mol
InChI Key: NSHONLWGWWUPBM-UHFFFAOYSA-N
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Description

5-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridazine is a heterocyclic compound that features both chlorine and iodine substituents on a pyrazolo[3,4-c]pyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridazine typically involves the formation of the pyrazolo[3,4-c]pyridazine ring system followed by the introduction of chlorine and iodine substituents. One common method involves the cyclization of appropriate precursors under controlled conditions, followed by halogenation reactions to introduce the chlorine and iodine atoms.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typical for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridazine has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its unique structure allows for the exploration of new drug candidates with various biological activities.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers can use this compound to study its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 5-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine
  • 3-bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine
  • 5-iodo-1H-pyrazolo[3,4-b]pyridine
  • 5-bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine

Uniqueness

5-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridazine is unique due to its specific substitution pattern and the presence of both chlorine and iodine atoms This combination of substituents can lead to distinct chemical reactivity and biological activity compared to similar compounds

Properties

Molecular Formula

C5H2ClIN4

Molecular Weight

280.45 g/mol

IUPAC Name

5-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridazine

InChI

InChI=1S/C5H2ClIN4/c6-3-1-2-4(7)9-11-5(2)10-8-3/h1H,(H,9,10,11)

InChI Key

NSHONLWGWWUPBM-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NN=C1Cl)NN=C2I

Origin of Product

United States

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